molecular formula C32H24N2O8 B10881492 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B10881492
M. Wt: 564.5 g/mol
InChI Key: IBFFTUIKNDZGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a complex organic molecule with a lengthy name. Let’s break it down:
    • The core structure consists of a benzoate group (benzene ring with a carboxylate functional group).
    • Attached to the benzoate is a 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl) group, which contains a fused cyclopropyl ring system.
    • Further, there’s a 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl substituent.
  • Nitroscanate, a related compound, is an anthelmintic drug active against nematodes and cestodes in cats and dogs .
  • The compound’s structural similarity to nitrofen (an herbicide) raises concerns due to its potential carcinogenic and teratogenic properties.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various functional groups.
    • Industrial production methods would require optimization for yield, scalability, and safety.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidative transformations of the phenyl rings or the benzoate group.

        Reduction: Reduction of nitro groups to amines.

        Substitution: Substitution reactions at various positions.

    • Common reagents include reducing agents (e.g., hydrogen gas, metal catalysts), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines).
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and novel derivatives.

      Biology: Studying its effects on cellular processes, toxicity, and potential therapeutic applications.

      Medicine: Exploring its anthelmintic properties and potential use in treating parasitic infections.

      Industry: Assessing its industrial applications (e.g., as a starting material for other compounds).

  • Mechanism of Action

    • The compound likely interacts with cellular targets, affecting essential pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • While specific analogs are scarce, we can compare it to other anthelmintics like amoscanate, amocarzine, and nitrodan.
    • Highlight its uniqueness, perhaps related to the fused cyclopropyl ring system.

    Properties

    Molecular Formula

    C32H24N2O8

    Molecular Weight

    564.5 g/mol

    IUPAC Name

    [2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

    InChI

    InChI=1S/C32H24N2O8/c35-27(17-4-8-21(9-5-17)42-22-10-6-19(7-11-22)34(39)40)16-41-32(38)18-2-1-3-20(14-18)33-30(36)28-23-12-13-24(26-15-25(23)26)29(28)31(33)37/h1-14,23-26,28-29H,15-16H2

    InChI Key

    IBFFTUIKNDZGRC-UHFFFAOYSA-N

    Canonical SMILES

    C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)OCC(=O)C6=CC=C(C=C6)OC7=CC=C(C=C7)[N+](=O)[O-]

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.